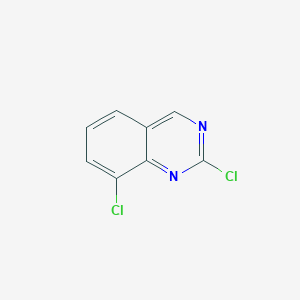

2,8-Dichloroquinazoline

描述

Significance of Quinazoline (B50416) Derivatives as Heterocyclic Scaffolds

Quinazoline derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are of profound interest in academic and industrial research. ijsrst.com The fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring creates the fundamental quinazoline structure, which serves as a versatile scaffold in medicinal chemistry. researchgate.net Their significance is underscored by their status as a "privileged class of compounds," attributed to their ability to interact with a wide array of biological targets and exhibit diverse therapeutic potential. researchgate.net

The broad spectrum of pharmacological activities associated with quinazoline derivatives is extensive. Researchers have synthesized and investigated these compounds for numerous applications, including as anti-cancer, anti-inflammatory, antibacterial, antifungal, antihypertensive, and antiviral agents. ijsrst.comresearchgate.net This wide range of biological activities has made the quinazoline nucleus a foundational component in the design and synthesis of new therapeutic molecules. researchgate.net The structural versatility of the quinazoline scaffold allows medicinal chemists to systematically modify it to enhance potency, selectivity, and pharmacokinetic properties, thereby driving the development of novel drug candidates. ijsrst.com

| Biological Activity of Quinazoline Derivatives | Examples of Therapeutic Areas |

| Anti-cancer | Investigated for activity against various cancer cell lines. nih.gov |

| Anti-inflammatory | Derivatives have shown potential in reducing inflammation. researchgate.net |

| Antimicrobial | Includes antibacterial and antifungal properties. ijsrst.com |

| Antihypertensive | Forms the basis for drugs like Prazosin used to treat high blood pressure. researchgate.net |

| Antiviral | Researched for activity against viruses, including potential dengue virus inhibitors. kuleuven.be |

Academic Relevance of Halogenated Quinazolines, with Emphasis on 2,8-Dichloroquinazoline

Within the broader family of quinazolines, halogenated derivatives, particularly dichloroquinazolines, stand out as exceptionally valuable intermediates in organic synthesis. clockss.orgresearchgate.net The presence of chlorine atoms on the quinazoline core provides reactive sites for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of various functional groups, leading to the synthesis of novel polysubstituted quinazolines. researchgate.netmdpi.com

The academic relevance of dichloroquinazolines is largely centered on their role as precursors. For example, 2,4-dichloroquinazoline (B46505) is extensively studied for its regioselective properties, where the chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position. mdpi.com This predictable reactivity is crucial for the controlled synthesis of complex molecules. Other isomers, such as 6,8-dichloroquinazoline (B95103) derivatives, have been synthesized and investigated for their insecticidal activities. researchgate.netesmed.org

The compound This compound (CAS Number: 67092-20-0) is a specific isomer within this class. sigmaaldrich.com While research on this compound is not as extensively published as for its 2,4- or 6,8-dichloro counterparts, its academic relevance lies in its potential as a distinct building block for chemical synthesis. The unique positioning of the chlorine atoms at the 2 and 8 positions offers a different pattern of reactivity and substitution compared to other isomers, which can be exploited to create novel molecular architectures. Its availability from commercial suppliers facilitates its use in exploratory research for new materials and potential bioactive compounds. sigmaaldrich.com

| Dichloroquinazoline Isomer | CAS Number | Molecular Formula | Noted Research Application |

| 2,4-Dichloroquinazoline | 607-68-1 | C₈H₄Cl₂N₂ | Versatile precursor for antitumor, antiviral, and anti-inflammatory agents. mdpi.comchemicalbook.com |

| 6,8-Dichloro-quinazoline | Not specified in results | C₈H₄Cl₂N₂ | Derivatives synthesized for insecticidal activity studies. researchgate.net |

| This compound | 67092-20-0 | C₈H₄Cl₂N₂ | Available as a research chemical for synthetic applications. sigmaaldrich.comambeed.com |

Scope of Contemporary Research on Dichloroquinazoline Compounds

Contemporary research on dichloroquinazoline compounds is primarily driven by their utility in drug discovery and materials science. The main focus is on leveraging these compounds as intermediates to synthesize libraries of derivatives for biological screening and to create materials with specific electronic or photophysical properties. researchgate.netmdpi.com

The research scope includes:

Synthesis of Bioactive Agents: A significant area of research involves using dichloroquinazolines as starting materials to produce novel compounds with potential therapeutic value. For instance, derivatives are being developed as T-cell inhibitors, adenosine (B11128) A2a receptor inhibitors, and HIV-1 inhibitors. google.com

Methodology Development: Researchers are continuously working on new and more efficient methods for synthesizing dichloroquinazolines and for performing selective substitutions on them. This includes the use of novel catalytic systems and reaction conditions to improve yields and reduce environmental impact. clockss.org

Structure-Activity Relationship (SAR) Studies: By creating a series of related compounds from a dichloroquinazoline precursor, researchers can systematically study how changes in the molecular structure affect biological activity. This is fundamental to rational drug design.

Materials Science: The quinazoline scaffold is being incorporated into π-extended conjugated systems to create novel optoelectronic materials for applications such as luminescent elements and sensors. researchgate.net

For This compound , the scope of contemporary research is largely exploratory. Its unique substitution pattern makes it a candidate for the synthesis of novel compounds that cannot be easily accessed from other isomers. Future research will likely involve its use in the synthesis of new ligands for biological targets and in the development of functional materials, further broadening the already vast chemical space of quinazoline derivatives.

Structure

3D Structure

属性

IUPAC Name |

2,8-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCHUDPERPLJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497142 | |

| Record name | 2,8-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67092-20-0 | |

| Record name | 2,8-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Reactions of 2,8 Dichloroquinazoline

Nucleophilic Substitution Reactions of Chlorine Atoms

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for the functionalization of dichloroquinazolines. The reaction proceeds via a Meisenheimer-type intermediate, and the relative reactivity of the chlorine atoms is determined by the electrophilicity of the carbon atoms to which they are attached.

Regioselectivity of Substitution at C-2 and C-4 Positions

While specific studies on the regioselectivity of 2,8-dichloroquinazoline are not extensively documented, valuable insights can be drawn from the well-studied 2,4-dichloroquinazoline (B46505) isomer. In 2,4-dichloroquinazoline, the C-4 position is consistently found to be more susceptible to nucleophilic attack than the C-2 position. nih.govresearchgate.net This preferential reactivity is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C-4 carbon, making it more electrophilic. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), have supported this observation by showing a lower activation energy for nucleophilic attack at the C-4 position compared to the C-2 position. nih.govresearchgate.net

For this compound, the chlorine atom at the C-2 position is part of the pyrimidine (B1678525) ring, analogous to the C-2 and C-4 positions in 2,4-dichloroquinazoline. The chlorine at the C-8 position, however, is on the benzene (B151609) ring. The electronic influence of the pyrimidine ring's nitrogen atoms is expected to render the C-2 position more electrophilic and thus more reactive towards nucleophiles compared to the C-8 position. Therefore, it is anticipated that nucleophilic substitution will preferentially occur at the C-2 position of this compound under kinetic control.

Reactions with Amine Nucleophiles: Formation of Aminoquinazolines

The reaction of dichloroquinazolines with amine nucleophiles is a fundamental method for the synthesis of aminoquinazolines, a scaffold present in many biologically active compounds. researchgate.net In the case of 2,4-dichloroquinazoline, the reaction with primary and secondary amines typically proceeds with high regioselectivity at the C-4 position under mild conditions. nih.govresearchgate.net The introduction of a second amino group at the C-2 position generally requires more forcing conditions, such as higher temperatures. researchgate.net

For this compound, while specific examples are limited, the synthesis of 2,8-diaminoquinazolines has been reported, indicating that both chlorine atoms can be displaced by amine nucleophiles. researchgate.net It is expected that the first substitution would occur at the more activated C-2 position to yield 2-amino-8-chloroquinazoline. Subsequent substitution at the C-8 position would likely require more vigorous reaction conditions.

Table 1: Representative Nucleophilic Substitution Reactions with Amines (Hypothetical for this compound based on known reactivity of related compounds)

| Nucleophile | Expected Product | Plausible Conditions |

| Ammonia (B1221849) | 2-Amino-8-chloroquinazoline | Excess ammonia in a suitable solvent |

| Primary Amine (R-NH₂) | 2-(Alkyl/Aryl)amino-8-chloroquinazoline | Amine, solvent (e.g., ethanol, DMF), base (e.g., K₂CO₃) |

| Secondary Amine (R₂NH) | 2-(Dialkyl/Diaryl)amino-8-chloroquinazoline | Amine, solvent (e.g., ethanol, DMF), base (e.g., K₂CO₃) |

Note: This table is illustrative and based on the general reactivity of chloroquinazolines. Specific conditions for this compound may vary.

Reactions with Thiol Nucleophiles

Thiol nucleophiles are known to react with chloroquinazolines to form the corresponding thioethers. The general principles of nucleophilic aromatic substitution apply, with the thiolate anion acting as the active nucleophile. These reactions are typically carried out in the presence of a base to deprotonate the thiol. The greater nucleophilicity of sulfur compared to oxygen often leads to facile substitution reactions. While specific studies detailing the reaction of this compound with thiol nucleophiles are scarce, it is anticipated that the reaction would proceed preferentially at the C-2 position.

Hydrazine Reactions

Hydrazine hydrate (B1144303) is a potent nucleophile that reacts with chloroquinazolines. In the case of 2,4-dichloroquinazoline, the reaction can be controlled to achieve monosubstitution at the C-4 position under mild conditions (e.g., 0-5 °C in ethanol). stackexchange.com Substitution at the C-2 position requires harsher conditions, such as refluxing in isopropanol. stackexchange.com The resulting hydrazinoquinazolines are versatile intermediates for the synthesis of various fused heterocyclic systems. nih.gov For this compound, a similar reactivity pattern is expected, with initial substitution at the C-2 position, followed by substitution at C-8 under more forcing conditions.

Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and the introduction of diverse functional groups onto heterocyclic scaffolds.

Suzuki-Miyaura Coupling for Aryl Substitutions

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. youtube.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.net

For this compound, it is plausible that selective Suzuki-Miyaura coupling could be achieved at the C-2 position over the C-8 position due to the higher reactivity of the C-2 halide. This would allow for the sequential introduction of different aryl groups at the C-2 and C-8 positions, providing a route to a diverse range of substituted quinazolines.

Table 2: General Conditions for Suzuki-Miyaura Coupling

| Component | Example |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Boronic Acid | Arylboronic acids, Alkenylboronic acids |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, often with water |

Note: Optimal conditions for the Suzuki-Miyaura coupling of this compound would require experimental investigation.

Sonogashira, Stille, Heck, Kumada, and Negishi Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the reactivity of dihaloquinazolines in these transformations is well-documented. mdpi.com While specific studies on this compound are not extensively reported, the regioselectivity of these reactions can be inferred from studies on analogous polysubstituted quinazolines, such as 2,4-dichloroquinazoline and 2,4,7-trichloroquinazoline. mdpi.com In these systems, the chlorine atom at the C4 position is generally the most reactive towards palladium-catalyzed couplings, followed by the C2 position. The reactivity of a halogen on the benzene ring, such as the C8 position, is typically lower than that of the halogens on the pyrimidine ring. mdpi.com

This differential reactivity allows for selective functionalization. For this compound, it is anticipated that cross-coupling reactions would preferentially occur at the C2 position over the C8 position under carefully controlled conditions.

Sonogashira Reaction: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org For this compound, a selective Sonogashira coupling at the C2 position would be expected to yield 2-alkynyl-8-chloroquinazoline derivatives. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

Stille Reaction: The Stille reaction couples an organotin compound with an organic halide. wikipedia.org It is a versatile method that tolerates a wide range of functional groups. scribd.com The reaction of this compound with an organostannane would likely proceed at the C2 position to afford 2-substituted-8-chloroquinazolines. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

Heck Reaction: In the Heck reaction, an unsaturated halide is coupled with an alkene. nih.gov This reaction would enable the introduction of alkenyl groups at the C2 position of this compound. The reaction is typically performed in the presence of a palladium catalyst and a base. nih.gov

Kumada Reaction: The Kumada coupling utilizes a Grignard reagent to form a carbon-carbon bond with an organic halide. wikipedia.orgfrontiersin.org This reaction is notable for being one of the first reported catalytic cross-coupling methods. frontiersin.org Due to the high reactivity of Grignard reagents, this reaction might be less chemoselective, but with careful optimization, selective coupling at the C2 position of this compound could be achieved.

Negishi Reaction: The Negishi coupling involves the reaction of an organozinc compound with an organic halide. wikipedia.orgchemeurope.com Organozinc reagents are known for their high reactivity and functional group tolerance. chemeurope.com This reaction would provide another avenue for the selective functionalization of the C2 position of this compound.

Table 1: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | THF, DMF |

| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene, Dioxane |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Kumada | Grignard Reagent | PdCl₂(dppf), NiCl₂(dppe) | - | THF, Diethyl Ether |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄, PdCl₂(dppf) | - | THF, DMF |

This table presents generalized conditions. Specific conditions for this compound may require optimization.

Carbon-Heteroatom Bond Formations (e.g., Buchwald-Hartwig)

The formation of carbon-heteroatom bonds, particularly C-N bonds, is of significant interest in medicinal chemistry. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides. wikipedia.orgwikipedia.org

In the context of this compound, the Buchwald-Hartwig amination would be expected to show regioselectivity, with the C2 position being more reactive than the C8 position. This allows for the sequential introduction of different amino groups. The reaction typically employs a palladium catalyst with bulky phosphine (B1218219) ligands and a strong base. wikipedia.org The choice of ligand is crucial for the efficiency and scope of the reaction. wikipedia.org

Studies on 2,4-dichloroquinazolines have shown that nucleophilic aromatic substitution (SNAr) with amines occurs preferentially at the C4 position. nih.gov However, for the less reactive C2 position, and for the C8 position on the benzene ring, palladium-catalyzed methods like the Buchwald-Hartwig amination are more effective. This reaction would enable the synthesis of a wide array of 2-amino-8-chloroquinazoline derivatives.

Table 2: Buchwald-Hartwig Amination of Dihaloquinazolines

| Amine Type | Catalyst | Ligand | Base | Solvent | General Yields |

| Primary Aliphatic | Pd₂(dba)₃ | XPhos, RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | Moderate to High |

| Secondary Aliphatic | Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | Toluene | Moderate to High |

| Anilines | Pd₂(dba)₃ | Xantphos | K₂CO₃ | Dioxane | Good to Excellent |

This table is based on data for related dihaloquinazolines and serves as a predictive guide for this compound.

Other Significant Chemical Transformations (General Quinazoline (B50416) Context)

Oxidation and Reduction Pathways

Oxidation: The quinazoline ring system can undergo oxidation at several positions. Oxidation of the pyrimidine nitrogen atoms can lead to the formation of N-oxides. nih.gov The direct oxidation of the quinazoline nucleus can be complex and may lack selectivity, sometimes leading to the formation of quinazolinone derivatives as byproducts. nih.gov For substituted quinazolines, the nature and position of the substituents can influence the outcome of the oxidation reaction. For instance, the oxidation of benzyl-substituted quinazolines can lead to the corresponding benzoyl derivatives. acgpubs.org

Reduction: The quinazoline ring can be reduced under various conditions. Catalytic hydrogenation can lead to the formation of dihydro- or tetrahydroquinazoline (B156257) derivatives. The specific product depends on the reaction conditions and the catalyst used. For halogenated quinazolines, reduction can also lead to dehalogenation, where a halogen atom is replaced by a hydrogen atom. This can be a useful transformation for synthesizing quinazoline derivatives with specific substitution patterns.

Derivatization Strategies and Scaffold Modification Based on 2,8 Dichloroquinazoline

Design and Synthesis of Polysubstituted Quinazoline (B50416) Derivatives

The synthesis of polysubstituted quinazoline derivatives from 2,8-dichloroquinazoline hinges on the selective functionalization of the C2 and C8 positions. The inherent reactivity differences between the chloro-substituents on the pyrimidine (B1678525) and benzene (B151609) rings, respectively, allow for a stepwise and controlled introduction of various functionalities.

Typically, the chlorine atom at the C2 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the one at the C8 position. This is attributed to the electronic effect of the adjacent nitrogen atoms in the pyrimidine ring, which activates the C2 position towards nucleophilic attack. However, the reactivity can be influenced by the reaction conditions, the nature of the nucleophile, and the presence of catalysts.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the synthesis of polysubstituted quinazolines. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds at the chlorinated positions. By carefully selecting the catalyst, ligands, and reaction conditions, regioselective substitution can be achieved. For instance, milder conditions might favor substitution at one position, while more forcing conditions could lead to disubstitution.

The stepwise functionalization often begins with the more reactive C2 position, followed by modification at the C8 position. This sequential approach allows for the introduction of two different substituents, leading to the generation of a diverse array of polysubstituted quinazoline derivatives with varied electronic and steric properties.

Incorporating Diverse Structural Moieties via Halogen Positions

The two chlorine atoms in this compound serve as synthetic handles for the introduction of a wide variety of structural moieties, enabling extensive exploration of the chemical space around the quinazoline core.

At the C2 Position: The C2-chloro group can be readily displaced by a range of nucleophiles. This includes:

Amines: Reaction with primary and secondary amines under thermal or microwave conditions, often in the presence of a base, yields 2-aminoquinazoline (B112073) derivatives. The Buchwald-Hartwig amination offers a milder, palladium-catalyzed alternative for this transformation.

Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides or phenoxides leads to the formation of 2-alkoxy- and 2-aryloxyquinazolines.

Thiols: Reaction with thiols or their corresponding salts provides 2-thioether-substituted quinazolines.

Carbon Nucleophiles: Palladium-catalyzed cross-coupling reactions are particularly effective for introducing carbon-based substituents. The Suzuki-Miyaura coupling with boronic acids or esters allows for the introduction of aryl and heteroaryl groups. The Sonogashira coupling with terminal alkynes yields 2-alkynylquinazolines.

At the C8 Position: The C8-chloro group, being on the benzene ring, is generally less reactive towards nucleophilic substitution than the C2-chloro group. Its functionalization often requires harsher conditions or, more commonly, transition metal catalysis.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura, Sonogashira, and Heck couplings are effective methods for introducing aryl, heteroaryl, alkynyl, and vinyl groups at the C8 position. The choice of catalyst and ligands is crucial for achieving high yields and selectivity.

Buchwald-Hartwig Amination: This reaction can also be employed to introduce amino groups at the C8 position, though it may require more forcing conditions compared to the C2 position.

The sequential and selective nature of these reactions on this compound allows for the systematic incorporation of diverse functionalities, which is a key strategy in the development of new therapeutic agents and functional materials.

Below is an interactive table summarizing the types of reactions and the corresponding structural moieties that can be introduced at the C2 and C8 positions of the this compound scaffold.

| Position | Reaction Type | Introduced Moiety |

| C2 | Nucleophilic Aromatic Substitution | Amino, Alkoxy, Aryloxy, Thioether |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | |

| Suzuki-Miyaura Coupling | Aryl, Heteroaryl | |

| Sonogashira Coupling | Alkynyl | |

| C8 | Suzuki-Miyaura Coupling | Aryl, Heteroaryl |

| Sonogashira Coupling | Alkynyl | |

| Heck Coupling | Vinyl | |

| Buchwald-Hartwig Amination | Primary/Secondary Amines |

Hybrid Quinazoline Architectures (e.g., Quinazoline-Indole Hybrids)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to develop compounds with improved affinity, selectivity, and pharmacological profiles. The this compound scaffold is an excellent platform for the construction of such hybrid architectures.

A notable example is the synthesis of quinazoline-indole hybrids. Both quinazoline and indole (B1671886) are prominent heterocyclic motifs found in a vast number of biologically active compounds. Combining these two scaffolds can lead to novel molecules with synergistic or multi-target activities.

The synthesis of quinazoline-indole hybrids from this compound can be envisioned through several pathways. For instance, a Suzuki-Miyaura coupling reaction could be employed to link an indole-boronic acid derivative to either the C2 or C8 position of the quinazoline core. Alternatively, a nucleophilic substitution at the C2 position with an amino- or hydroxy-substituted indole could forge a direct link between the two heterocyclic systems.

For example, a synthetic route could involve the initial selective functionalization of the C2 position of this compound with an appropriate indole derivative via a palladium-catalyzed cross-coupling reaction. The remaining chloro-substituent at the C8 position can then be further modified to introduce another functional group, leading to a complex and highly decorated hybrid molecule. The versatility of the halogenated positions on the this compound starting material provides chemists with multiple strategic options for assembling these intricate molecular architectures.

The development of such hybrid molecules is a promising area of research, with the potential to yield novel therapeutic agents for a variety of diseases.

Computational and Theoretical Investigations of 2,8 Dichloroquinazoline

Quantum Chemical Calculations (e.g., DFT, B3LYP Levels of Theory)

Quantum chemical calculations are essential for understanding the fundamental properties of a molecule from first principles. Using methods like Density Functional Theory (DFT) with functionals such as B3LYP, researchers can model the behavior of electrons within the molecule to predict its geometry and stability.

Molecular Structure Elucidation and Geometry Optimization

A crucial first step in any computational study is the optimization of the molecule's geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The output of this calculation provides precise data on bond lengths, bond angles, and dihedral angles. Without specific studies on 2,8-dichloroquinazoline, no such data can be presented.

Stability Analysis of Isomers (e.g., E/Z Isomerism)

For molecules with the potential for isomerism, computational methods can be used to calculate the relative energies of the different forms to determine their thermodynamic stability. In the case of this compound, which is a rigid aromatic system, E/Z isomerism is not applicable. However, a comparative stability analysis with other dichloroquinazoline isomers would be of interest, though no such studies have been found.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical reactivity and physical properties. Electronic structure analysis provides insights into where electrons are located and how they are likely to behave in chemical reactions.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. For this compound, the specific energy values for HOMO, LUMO, and the resulting energy gap are not documented in the available literature.

Molecular Electrostatic Potential (MESP) Surfaces

A Molecular Electrostatic Potential (MESP) surface map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, with regions of negative potential (typically colored in shades of red) indicating areas that are rich in electrons and attractive to electrophiles, and regions of positive potential (colored in shades of blue) indicating electron-poor areas that are attractive to nucleophiles. A visual and quantitative analysis of the MESP for this compound would reveal its reactive sites, but the necessary calculations have not been published.

Molecular Dynamics Simulations and Docking Studies

No specific molecular dynamics or docking studies focused on this compound were identified. Research on analogous compounds, such as other dichloro-substituted or 2-chloro-4-anilino-quinazoline derivatives, has utilized these methods to elucidate binding mechanisms with targets like EGFR and VEGFR-2. nih.govresearchgate.net These studies typically analyze the stability of the ligand-protein complex, key amino acid interactions, and conformational changes over time.

Structure-Activity Relationship (SAR) Prediction through In Silico Methods

Specific in silico SAR prediction studies for this compound are not available. For the broader quinazoline (B50416) class, SAR studies often explore how different substitution patterns affect biological activity. For example, in the context of EGFR inhibition, substitutions at the 4-position (often with an anilino group) are crucial for activity, while modifications at other positions, such as the 6 and 7-positions, are used to modulate potency and pharmacokinetic properties. nih.gov The specific contribution of an 8-chloro substituent in combination with a 2-chloro group has not been computationally elaborated in the literature.

Free Energy Calculations (e.g., MM/GBSA)

No published studies have reported the use of Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or similar methods to calculate the binding free energy of this compound with any protein target. This technique is commonly used as a post-processing step for docking and molecular dynamics simulations to provide a more accurate estimation of binding affinity by accounting for solvent effects. nih.govnih.gov The binding free energy (ΔG bind) is decomposed into various energy terms (van der Waals, electrostatic, polar and non-polar solvation energies) to understand the driving forces of the interaction. frontiersin.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been developed or published that specifically include this compound in their training or test sets. QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgnih.gov These models, whether 2D-QSAR or 3D-QSAR, rely on molecular descriptors to predict the activity of new or untested compounds. frontiersin.orgresearchgate.net The development of a reliable QSAR model requires a dataset of structurally related compounds with experimentally determined activities, which does not currently exist for a series centered around this compound.

Advanced Spectroscopic and Analytical Methodologies for Characterization and Stability Assessment of 2,8 Dichloroquinazoline

The comprehensive characterization of 2,8-dichloroquinazoline, a distinct isomer within the dichloro-substituted quinazoline (B50416) family, necessitates the application of sophisticated spectroscopic and analytical techniques. These methodologies are crucial for unambiguous structural confirmation, regiochemical analysis, purity assessment, and the evaluation of its stability under various conditions. This section details the application of key analytical techniques for the in-depth characterization of this compound.

Biological and Pharmacological Research Applications of 2,8 Dichloroquinazoline Derivatives

Mechanisms of Action and Molecular Targeting

Halogenated quinazoline (B50416) derivatives exert their biological effects through various mechanisms, including inhibiting key enzymes, disrupting cellular metabolic pathways, inducing programmed cell death, and interacting with specific receptors.

The quinazoline core is a privileged scaffold for developing enzyme inhibitors, particularly for protein kinases, which play a critical role in cellular signaling pathways. nih.govnih.gov

Protein Kinases and EGFR: The 4-anilinoquinazoline (B1210976) moiety is a well-established pharmacophore for targeting the ATP-binding site of protein kinases, including the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Structure-activity relationship (SAR) studies have shown that halogen substitutions on the quinazoline or anilino ring can significantly impact inhibitory potency. nih.govnih.govnih.gov For instance, halogen substitution at the C3'-anilino position can alter electronic properties, such as the dipole moment, which correlates with inhibitory activity against EGFR. nih.gov The presence of a halogen, like fluorine, on the quinazoline ring can lead to additional binding interactions within the kinase's active site. mdpi.com Some 2-sulfanylquinazolin-4-one derivatives have demonstrated multi-kinase inhibitory activity against VEGFR2, EGFR, HER2, and CDK2. mdpi.com

Carbonic Anhydrase (CA): Carbonic anhydrases are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications, such as in the treatment of glaucoma. nih.gov Certain quinazoline derivatives have been investigated as inhibitors of CA isoenzymes. For example, some sulfonamide-containing kinase inhibitors, which share structural features with known CA inhibitors, have been shown to dually inhibit both kinases and carbonic anhydrases. nih.gov

Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. dergipark.org.tr Inhibition of AChE is a primary strategy for treating Alzheimer's disease. researchgate.net Research has explored various heterocyclic compounds, including those with quinazoline-like structures, for their AChE inhibitory potential. nih.govdergipark.org.tr

Table 1: Examples of Enzyme Inhibition by Quinazoline Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 4-Anilinoquinazolines | EGFR | Halogen substitution on the anilino ring alters electronic properties and impacts potency. | nih.gov |

| 2-Sulfanylquinazolin-4-ones | VEGFR2, EGFR, HER2 | Exhibited nanomolar range inhibitory activities against multiple protein kinases. | mdpi.com |

| Sulfonamide-containing kinase inhibitors | Carbonic Anhydrase (CA I, II, IX, XII) | Showed potent dual inhibition of kinases and CAs with inhibitory constants in the nM to µM range. | nih.gov |

Quinazoline derivatives have been identified as promising agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. biorxiv.org Their mechanism often involves targeting essential mycobacterial enzymes or pathways.

A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened for their antitubercular activity. nih.gov Compounds featuring a di-substituted aryl moiety with electron-withdrawing halogens at the 2-position of the quinazoline scaffold showed the most potent activity against the H37Rv Mtb strain, with a minimum inhibitory concentration (MIC) of 2 µg/mL. nih.gov Other studies have also demonstrated that quinoline (B57606) and quinazoline derivatives can effectively suppress the growth of Mtb. biorxiv.orgfrontiersin.org For example, 4-(S-Butylthio)quinazoline was found to be more active than the standard drug isoniazid (B1672263) against atypical mycobacterial strains. nih.gov The antitubercular activity of these compounds suggests they interfere with vital metabolic functions necessary for the survival of the mycobacteria. mdpi.com

Table 2: Antitubercular Activity of Quinazoline Derivatives

| Compound Derivative | Mycobacterium Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2,3-dihydroquinazolin-4(1H)-ones with di-halogenated aryl moiety | M. tuberculosis H37Rv | 2 µg/mL | nih.gov |

| 4-(S-Butylthio)quinazoline | Atypical mycobacteria | More active than isoniazid | nih.gov |

| 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine | M. tuberculosis | 0.63-1.25 µM | biorxiv.org |

A key mechanism through which many anticancer agents, including quinazoline derivatives, exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net

Several studies have demonstrated the pro-apoptotic capabilities of halogenated quinazoline scaffolds. For instance, a novel 2-sulfanylquinazolin-4-one derivative, compound 5d, was shown to induce both early and late apoptosis in HepG2 liver cancer cells. mdpi.com This induction was associated with the upregulation of pro-apoptotic genes like caspase-3, caspase-9, and Bax, and the downregulation of the anti-apoptotic gene Bcl-2. mdpi.com Similarly, research on 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium salts, which share structural similarities, found that these compounds could induce apoptosis in a concentration-dependent manner in cancer cell lines. nih.gov The ability of these compounds to trigger the apoptotic cascade makes them promising candidates for the development of new anticancer drugs. mdpi.com

Quinazoline-related structures can also function as ligands for various receptors in the central nervous system.

GABA and Benzodiazepine (B76468) Receptors: Benzodiazepines are a class of drugs that act on GABA-A receptors, enhancing the effect of the neurotransmitter GABA and leading to neuronal hyperpolarization. nih.gov These receptors have a specific binding site for benzodiazepines at the interface between α and γ2 subunits. nih.gov The structural basis for the interaction of different benzodiazepine chemotypes with this site is an area of active research, with studies indicating that different ligands may adopt distinct binding modes. nih.gov

Adenosine (B11128) and Histamine (B1213489) Receptors: There is evidence of interplay between different receptor systems. For example, studies have shown that adenosine A2A and histamine H3 receptors can interact at the level of the cAMP/PKA signaling pathway to modulate the release of GABA from nerve terminals in the striato-pallidal region of the brain. nih.gov

Structure-Activity Relationship (SAR) Studies of Halogenated Quinazoline Scaffolds

The placement and nature of halogen substituents on the quinazoline ring system can profoundly influence binding affinity and biological activity. researchgate.netresearchgate.net

In the context of EGFR inhibitors, preclinical studies have highlighted the significant impact of halogen substitution. nih.govnih.gov A computational study on 4-anilinoquinazoline EGFR inhibitors revealed that while halogen substitution (F, Cl, Br, I) did not cause major conformational changes, it did lead to notable alterations in electronic properties that affect interactions at the EGFR binding site. nih.gov Specifically, the more potent chloro- and bromo-substituted analogues exhibited higher dipole moments. nih.gov Another study found that a fluorine atom on the quinazoline scaffold of an Aurora A kinase inhibitor provided an additional binding interaction in the hinge region of the enzyme's active site. mdpi.com Furthermore, substituting the aniline (B41778) moiety of 4-anilino-quinazoline derivatives with bulky halogen atoms was found to increase activity on the VEGFR2 kinase. nih.gov These findings underscore the importance of strategic halogenation in designing potent and selective quinazoline-based therapeutic agents. nih.gov

Influence of Substituents on Pharmacological Efficacy

The pharmacological efficacy of quinazoline derivatives is significantly influenced by the nature and position of substituents on the quinazoline ring. The presence of halogen atoms, such as chlorine, can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

In many heterocyclic compounds, chlorine substituents are known to enhance biological activity. This is often attributed to their ability to form halogen bonds, increase cell membrane permeability, and block metabolic sites, thus prolonging the compound's half-life. For instance, in the context of anticancer agents, chloro-substituted quinazolines have shown potent inhibitory activity against various kinases. nih.govnih.gov Similarly, in the realm of anticonvulsant research, the presence of a chlorine group on the quinazoline ring has been shown to enhance lipophilicity, which can positively affect the compound's activity. nih.gov

Biological Activity Profiles

Anticancer Potential

The quinazoline core is a well-established pharmacophore in the development of anticancer drugs, with several FDA-approved kinase inhibitors, such as gefitinib (B1684475) and erlotinib, featuring this scaffold. nih.govnih.gov The anticancer activity of quinazoline derivatives is often linked to their ability to inhibit key enzymes involved in cell signaling pathways, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antiparasitic)

Quinazoline derivatives have been reported to possess a broad spectrum of antimicrobial activities. researchgate.netnih.gov The introduction of halogen atoms to the quinazoline nucleus is a common strategy to enhance these properties. While there is a lack of specific data on the antimicrobial effects of 2,8-dichloroquinazoline, studies on other dichloro-quinazoline derivatives have shown promising results. For instance, a series of 6,8-dichloro-quinazoline derivatives bearing a sulfide (B99878) group were synthesized and showed good insecticidal activity, which can sometimes be correlated with other antimicrobial effects. researchgate.net

The antiviral potential of quinazoline derivatives has also been explored, with some compounds showing inhibitory activity against various viruses. A scaffold-hopping strategy based on cajanine led to the identification of quinazoline derivatives with potent anticoronavirus efficacy. nih.gov The influence of the 2,8-dichloro substitution on such activities remains an area for future investigation.

Anti-inflammatory and Analgesic Properties

Derivatives of quinazoline have been investigated for their anti-inflammatory and analgesic potential. nih.govmdpi.com The mechanism of action is often attributed to the inhibition of enzymes such as cyclooxygenase (COX). derpharmachemica.comnih.gov The substitution pattern on the quinazoline ring plays a crucial role in determining the potency and selectivity of these compounds. While specific research on the anti-inflammatory and analgesic properties of this compound is not available, the general anti-inflammatory activity of the quinazoline scaffold suggests that this derivative could also exhibit such properties.

Insecticidal Activities

Research has demonstrated the insecticidal potential of certain quinazoline derivatives. A study on 6,8-dichloro-quinazoline derivatives containing a sulfide substructure revealed significant insecticidal activity against Plutella xylostella. researchgate.net This finding highlights the potential of dichloro-substituted quinazolines as a scaffold for the development of new insecticides. The specific substitution pattern is critical for activity, and it is conceivable that the 2,8-dichloro isomer could also exhibit insecticidal properties, although this requires experimental validation.

Insecticidal Activity of 6,8-Dichloro-quinazoline Derivatives

| Compound | Substituent | Activity (%) against Plutella xylostella |

|---|---|---|

| Vc | -S-CH2-Ph | 75 |

| Vi | -S-CH2-(4-Cl-Ph) | 85 |

| Vj | -S-CH2-(4-F-Ph) | 80 |

| Vk | -S-CH2-(4-Br-Ph) | 70 |

| Vm | -S-CH2-(4-NO2-Ph) | 63 |

Data adapted from: Synthesis and insecticidal activity of 6,8-dichloro-quinazoline derivatives containing a sulfide substructure. researchgate.net

Other Reported Biological Activities (e.g., Antidiabetic, Anticonvulsant, Antihypertensive)

The versatility of the quinazoline scaffold extends to a range of other biological activities.

Antidiabetic: Various quinazoline derivatives have been investigated for their potential to manage diabetes. nih.govindexcopernicus.com The mechanism of action can involve the inhibition of enzymes like α-amylase and α-glucosidase. researchgate.net The impact of the 2,8-dichloro substitution on this activity is yet to be determined.

Anticonvulsant: The quinazoline structure is a known pharmacophore for anticonvulsant activity. nih.govwho.intnih.gov Structure-activity relationship studies have shown that substitution on the quinazoline ring can significantly influence efficacy. For example, the presence of electron-withdrawing groups like chlorine can enhance anticonvulsant properties. nih.gov

Antihypertensive: Certain quinazoline derivatives, such as prazosin, are well-known antihypertensive agents. nih.govnih.gov Their mechanism often involves the blockade of α1-adrenergic receptors. While specific data on this compound is unavailable, the general potential of the quinazoline scaffold in this therapeutic area is established.

Future Research Directions and Unexplored Avenues for 2,8 Dichloroquinazoline

Development of Novel Synthetic Methodologies

While general synthetic routes for quinazoline (B50416) derivatives are well-established, the development of novel, efficient, and environmentally friendly methodologies for the synthesis of 2,8-dichloroquinazoline and its analogs remains a key area for future research. Current methods for producing dichloroquinazoline derivatives often involve multiple steps and the use of harsh reagents like phosphorus oxychloride. google.com Future research should focus on the following:

Greener Synthetic Approaches : Exploring eco-friendly and atom-economical methods is crucial. This could involve the use of less toxic reagents and solvents. For instance, iodine-catalyzed reactions, which benefit from the oxidizing properties and Lewis acidity of iodine, present a promising avenue. frontiersin.org

One-Pot Synthesis : Developing one-pot, multi-component reactions would streamline the synthesis process, improve yields, and reduce waste. Methodologies like the iodine/ammonium (B1175870) acetate-assisted three-component synthesis of substituted quinazolines could be adapted for this compound. frontiersin.org

Catalytic Systems : Investigating novel catalytic systems, such as ceric ammonium nitrate/tert-butylhydroperoxide (CAN/TBHP), could offer mild and efficient routes to quinazoline scaffolds. frontiersin.org The use of copper-catalyzed annulation reactions also presents a viable strategy. mdpi.com

| Synthetic Approach | Key Features | Potential Advantages |

| Iodine-Catalyzed Reactions | Utilizes iodine as a catalyst, often in the presence of an ammonium source. frontiersin.org | Milder reaction conditions, potentially higher yields, and reduced environmental impact. frontiersin.org |

| Multi-Component Reactions | Combines three or more reactants in a single step to form the final product. | Increased efficiency, reduced waste, and access to diverse molecular structures. frontiersin.org |

| Novel Catalytic Systems | Employs catalysts like CAN/TBHP or copper-based systems to facilitate the reaction. frontiersin.orgmdpi.com | Mild reaction conditions, high yields, and potential for regioselectivity. |

Advanced Functionalization and Derivatization Approaches

The two chlorine atoms on the this compound scaffold offer reactive sites for further functionalization, allowing for the creation of a diverse library of derivatives. Future research should explore advanced strategies to selectively modify these positions to fine-tune the compound's biological activity.

Selective Substitution : Developing methods for the selective substitution of the chlorine atoms at the C2 and C8 positions is a primary objective. This would enable the introduction of various functional groups to probe structure-activity relationships (SAR).

Cross-Coupling Reactions : The use of modern cross-coupling reactions, such as Suzuki-Miyaura and Miyaura borylation reactions, can be employed to introduce aryl or other carbon-based substituents at the chloro-positions, as has been demonstrated for other quinazoline derivatives. nih.gov

Introduction of Pharmacophores : A key strategy will be the introduction of known pharmacophores at the C2 and C8 positions to target specific biological pathways. For example, incorporating moieties known to interact with kinase enzymes or other therapeutic targets.

In-depth Mechanistic Studies of Biological Interactions

Understanding how derivatives of this compound interact with biological targets at a molecular level is crucial for rational drug design. Future research should focus on elucidating these mechanisms of action.

Target Identification : A primary goal is to identify the specific cellular targets of novel this compound derivatives. This can be achieved through techniques like affinity chromatography and proteomics.

Elucidation of Action : Once targets are identified, detailed mechanistic studies are needed. For instance, if a derivative shows anticancer activity, research should investigate its effects on cell cycle progression, apoptosis, and autophagy. researchgate.net

Structural Biology : Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound bound to its biological target, offering insights into the key molecular interactions. researchgate.net

Exploration of New Therapeutic Targets

The quinazoline core is present in drugs with a wide range of therapeutic applications. researchgate.net Future research should systematically explore the potential of this compound derivatives against a variety of diseases.

Oncology : Given that many quinazoline derivatives are potent anticancer agents, exploring the efficacy of this compound derivatives against various cancer cell lines is a promising avenue. researchgate.net A specific area of interest is the development of immune checkpoint inhibitors, such as those targeting the PD-1/PD-L1 interaction. nih.gov

Infectious Diseases : The quinazoline scaffold has been investigated for its antiviral and antibacterial properties. New derivatives could be screened against a panel of pathogens, including viruses like SARS-CoV-2. nih.gov

Neurodegenerative Diseases : Some quinoline (B57606) derivatives have shown promise in the context of neurodegenerative diseases due to their metal chelating and antioxidant properties. cespu.pt This suggests a potential, yet unexplored, therapeutic area for this compound derivatives.

Inflammatory Diseases : The anti-inflammatory potential of quinazoline derivatives has also been reported, suggesting another therapeutic avenue to explore.

| Therapeutic Area | Potential Targets/Mechanisms |

| Oncology | Kinase inhibition, PD-1/PD-L1 checkpoint inhibition, induction of apoptosis. researchgate.netnih.gov |

| Infectious Diseases | Viral proteins (e.g., SARS-CoV-2 envelope protein), bacterial enzymes. nih.gov |

| Neurodegenerative Diseases | Metal chelation, reduction of oxidative stress. cespu.pt |

| Inflammatory Diseases | Inhibition of inflammatory mediators. |

Integration of Computational and Experimental Approaches for Drug Design

A synergistic approach that combines computational modeling and experimental validation will be essential to accelerate the discovery and optimization of drug candidates derived from this compound. researchgate.netjddhs.com This integrated workflow allows for a more rational and efficient drug design process.

Virtual Screening : Computational techniques like molecular docking can be used to screen large virtual libraries of this compound derivatives against known biological targets, prioritizing compounds for synthesis and experimental testing. jddhs.com

QSAR and Machine Learning : Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning algorithms can be employed to build predictive models that correlate the structural features of the derivatives with their biological activity. jddhs.comjddhs.com This can guide the design of more potent and selective compounds.

In Silico ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. researchgate.net

Experimental Validation : The most promising candidates identified through computational methods should then be synthesized and evaluated in relevant in vitro and in vivo models to validate the computational predictions. researchgate.net

| Computational Technique | Application in Drug Design |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. jddhs.com |

| QSAR | Relates the chemical structure of a series of compounds to their biological activity. jddhs.com |

| Machine Learning | Develops predictive models for biological activity, toxicity, and pharmacokinetic properties. jddhs.com |

| Molecular Dynamics Simulations | Simulates the dynamic behavior of a ligand-protein complex over time. jddhs.com |

常见问题

Q. How can researchers optimize the synthesis of 2,8-dichloroquinazoline to improve yield and purity?

- Methodological Answer : Synthesis typically involves chlorination of quinazoline derivatives. Key parameters include reaction time, temperature, and solvent selection. For example, refluxing in polar aprotic solvents like DMSO (as used in analogous syntheses for related compounds) enhances reaction efficiency . Post-synthesis purification via recrystallization (e.g., using water-ethanol mixtures) or column chromatography is critical for isolating high-purity products. Monitor reaction progress using TLC and confirm purity via melting point analysis (e.g., target range: 135–140°C, adjusted based on substituent effects) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the substitution pattern (e.g., distinguishing 2,8- from 2,4-isomers via chemical shift differences in aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- UV-Vis Spectroscopy : Compare experimental λmax with computational predictions (e.g., TDDFT calculations, as applied in hyperporphyrin studies) to resolve electronic transitions .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Engineering Controls : Use fume hoods to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required if ventilation is inadequate .

- Waste Disposal : Neutralize chlorinated byproducts before disposal, following institutional hazardous waste guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across different studies?

- Methodological Answer : Discrepancies may arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading). Systematically replicate experiments while controlling variables:

- Kinetic Studies : Monitor reaction rates under varying temperatures to identify activation barriers.

- Computational Modeling : Use DFT calculations to predict regioselectivity in nucleophilic substitution reactions (e.g., comparing 2,8- vs. 2,4-sites) .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 2,4-dichloroquinazoline derivatives) to isolate electronic or steric effects .

Q. What strategies can be employed to analyze the biological activity of this compound in cancer cell lines?

- Methodological Answer :

- In Vitro Assays : Evaluate cytotoxicity using MTT or ATP-based viability assays across multiple cell lines (e.g., ovarian, breast cancer). Include positive controls (e.g., cisplatin) and dose-response curves (IC50 determination) .

- Mechanistic Studies : Use RNA sequencing or proteomics to identify pathways affected by this compound (e.g., FAK inhibition, apoptosis markers) .

- Metabolite Profiling : LC-MS/MS can detect metabolic degradation products that may influence activity .

Q. How can computational chemistry enhance the interpretation of this compound’s spectral data?

- Methodological Answer :

- TDDFT Calculations : Correlate experimental UV-Vis absorption maxima with computed electronic transitions to assign spectral bands (e.g., π→π* or n→π* transitions) .

- Molecular Dynamics Simulations : Model solvent effects on NMR chemical shifts or reaction pathways.

- Docking Studies : Predict binding interactions with biological targets (e.g., kinase active sites) to guide structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。